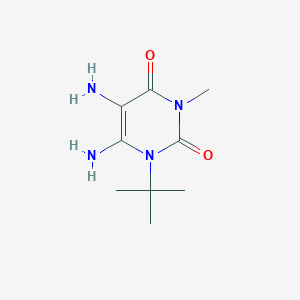
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate amines and carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the tert-butyl group.
5,6-Diamino-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the tert-butyl and methyl groups in 5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can affect its reactivity and interactions with other molecules.
Biological Activity
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, featuring amino groups at the 5th and 6th positions and a tert-butyl group at the 1st position, alongside a methyl group at the 3rd position, contributes to its potential biological activities. This article explores its biological activity through various studies and research findings.
- Molecular Formula : C9H16N4O2
- Molecular Weight : 212.25 g/mol
- CAS Number : 91260-72-9
Biological Activity Overview
Research indicates that this compound may interact with biological molecules such as nucleic acids and enzymes. The presence of amino groups allows for hydrogen bonding interactions that can significantly influence molecular recognition processes in biological systems.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-2,4,6-trimethylpyrimidine | C7H10N4 | Similar pyrimidine structure but different substitution |
| 6-Amino-1,3-dimethyluracil | C7H8N4O2 | Contains uracil core with distinct functional groups |
| 5,6-Diaminopyrimidine-2,4(1H,3H)-dione | C6H8N4O2 | Lacks tert-butyl group but has similar amino substitutions |
The compound's mechanism of action is hypothesized to involve:
- Binding to Nucleic Acids : Studies suggest that it may bind to DNA or RNA, potentially influencing gene expression or replication processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Antitumor Activity
Research has shown that derivatives of pyrimidines exhibit significant antitumor activity. For instance:
- A study reported that similar compounds demonstrated IC50 values ranging from 7.01μM (HeLa cells) to 14.31μM (MCF-7 cells), indicating effective cytotoxicity against various cancer cell lines .
Cytotoxic Effects
In a comparative study on various pyrimidine derivatives:
Properties
CAS No. |
572922-76-0 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,6-diamino-1-tert-butyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)13-6(11)5(10)7(14)12(4)8(13)15/h10-11H2,1-4H3 |
InChI Key |
XSHMTICFXQOYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=O)N(C1=O)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















